Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate

Atom economy Process chemistry Piperidine building blocks

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate (CAS 146801-00-5) is a bifunctional piperidine derivative bearing an electrophilic acyl chloride at the 4-position and an N-ethoxycarbonyl (ethyl carbamate) protecting group. With a molecular formula of C9H14ClNO3 and a molecular weight of 219.67 g/mol, this compound serves as a key acylating intermediate in medicinal chemistry.

Molecular Formula C9H14ClNO3
Molecular Weight 219.66 g/mol
CAS No. 146801-00-5
Cat. No. B042521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(chlorocarbonyl)-1-piperidinecarboxylate
CAS146801-00-5
Synonyms4-(Chlorocarbonyl)-1-piperidinecarboxylic Acid Ethyl Ester;  N-(Ethoxycarbonyl)isonipecotic Acid Chloride
Molecular FormulaC9H14ClNO3
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC(CC1)C(=O)Cl
InChIInChI=1S/C9H14ClNO3/c1-2-14-9(13)11-5-3-7(4-6-11)8(10)12/h7H,2-6H2,1H3
InChIKeyQRMMXPXRMDHPPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(Chlorocarbonyl)-1-piperidinecarboxylate (CAS 146801-00-5): Procurement-Grade Profile of an N-Ethoxycarbonyl Isonipecotyl Chloride Building Block


Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate (CAS 146801-00-5) is a bifunctional piperidine derivative bearing an electrophilic acyl chloride at the 4-position and an N-ethoxycarbonyl (ethyl carbamate) protecting group. With a molecular formula of C9H14ClNO3 and a molecular weight of 219.67 g/mol, this compound serves as a key acylating intermediate in medicinal chemistry . Its primary documented role is as intermediate (IX) in the multi-step synthesis of the atypical antipsychotic risperidone, where it undergoes Friedel-Crafts acylation with 1,3-difluorobenzene to install the 4-(2,4-difluorobenzoyl)piperidine pharmacophore [1]. The compound is commercially available at ≥95% purity from multiple suppliers and is supplied as a neat product soluble in chloroform, dichloromethane, and DMSO [2].

Why Ethyl 4-(Chlorocarbonyl)-1-piperidinecarboxylate Cannot Be Casually Replaced by Other N-Protected Piperidine-4-carbonyl Chlorides


The N-ethoxycarbonyl protecting group on this piperidine-4-carbonyl chloride is not arbitrarily interchangeable with N-Boc, N-Cbz, or N-unprotected analogs. Each N-protecting group dictates orthogonal deprotection conditions, differential stability of the acyl chloride toward hydrolysis, and distinct steric/electronic effects on downstream amidation or Friedel-Crafts reactivity [1]. The ethyl carbamate resists acidic conditions that cleave Boc groups yet is removable under stronger acidic or basic hydrolysis, providing a strategic middle ground in multi-step sequences where Boc-labile functionality must be preserved [2]. Furthermore, the molecular weight difference between the ethyl carbamate analog (219.67 g/mol) and the benzyl carbamate analog (281.74 g/mol) translates into a 22% mass efficiency penalty when the Cbz variant is carried through multiple synthetic steps, directly impacting process economics at scale. Replacing this compound with the free piperidine-4-carbonyl chloride hydrochloride (CAS 42060-79-7) introduces uncontrolled nucleophilicity at the secondary amine, necessitating additional in situ protection steps that reduce overall yield [3].

Quantitative Differentiation Evidence for Ethyl 4-(Chlorocarbonyl)-1-piperidinecarboxylate Versus Closest N-Protected Piperidine-4-carbonyl Chloride Analogs


Atom Economy and Molecular Weight Advantage of the Ethyl Carbamate Analog Over the Benzyl (Cbz) and tert-Butyl (Boc) Counterparts

Among the three most common N-protected piperidine-4-carbonyl chloride variants used in medicinal chemistry, the ethyl carbamate (ethoxycarbonyl) derivative possesses the lowest molecular weight. Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate has a molecular weight of 219.67 g/mol, compared to 281.74 g/mol for the benzyl carbamate analog (CAS 10314-99-5) and 247.72 g/mol for the tert-butyl carbamate analog (CAS 280115-99-3) [1]. This represents a 22.0% mass reduction versus the Cbz variant and an 11.3% reduction versus the Boc variant. In multi-step syntheses where the protecting group is carried through several transformations before removal, this mass differential directly reduces solvent consumption, chromatography loading, and waste generation per mole of final API intermediate .

Atom economy Process chemistry Piperidine building blocks

Documented Synthesis Yield and Immediate Amide Coupling Efficiency in a Peer-Reviewed Dopaminergic Ligand Program

In a published synthetic protocol by Penjišević et al. (2016), ethyl 4-(chlorocarbonyl)piperidine-1-carboxylate (compound 7) was prepared from 1-(ethoxycarbonyl)piperidine-4-carboxylic acid (6) using thionyl chloride (1.2 equiv) in chloroform at 0°C for 2 h, yielding 67% after vacuum evaporation and used immediately without further purification [1]. The crude acyl chloride was then coupled with 1-(2-methoxyphenyl)piperazine in the presence of triethylamine (chloroform, 5°C to rt, 20 h) to afford the corresponding amide (compound 8) in 85% isolated yield after dry-flash chromatography [1]. This two-step sequence (67% × 85% = 57% overall) demonstrates that the ethyl carbamate protecting group is fully compatible with both the chlorination and subsequent amidation steps without premature deprotection or side reactions. By comparison, the analogous N-Boc piperidine-4-carbonyl chloride is known to undergo partial Boc cleavage under the acidic conditions generated during acyl chloride formation, requiring careful stoichiometric control of the chlorinating agent [2].

Amidation yield Dopamine D2 receptor Arylpiperazine synthesis

Validated Role as the Registered Intermediate in the Risperidone Friedel-Crafts Acylation Pathway (ES 2050069)

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate is explicitly designated as intermediate (IX) in the risperidone synthetic route disclosed in Spanish patent ES 2050069 and catalogued in the Drug Synthesis Database [1]. In this pathway, the compound undergoes Friedel-Crafts condensation with refluxing 1,3-difluorobenzene using AlCl3 to furnish 4-(2,4-difluorobenzoyl)piperidine-1-carboxylic acid ethyl ester (XI), which is subsequently deprotected with concentrated HCl at 100°C to yield the key 4-(2,4-difluorobenzoyl)piperidine (XII) intermediate [1]. This established industrial precedence differentiates the ethyl carbamate analog from the N-Boc and N-Cbz variants, which are not documented in any comparable approved-drug synthesis pathway of equal commercial scale . The ethoxycarbonyl group's compatibility with strong Lewis acid conditions (AlCl3) and its clean removal under concentrated HCl are critical performance attributes validated by this pathway.

Risperidone synthesis Friedel-Crafts acylation Antipsychotic intermediate

Predicted Lipophilicity (XLogP3 = 1.5) and Boiling Point (291.9°C) Profiling Against Unprotected and Bulkier N-Protected Analogs

Computed physicochemical parameters provide a basis for differentiating the ethyl carbamate analog from its closest comparators in purification and handling workflows. The target compound has an XLogP3 of 1.5, a topological polar surface area (TPSA) of 46.6 Ų, and a predicted boiling point of 291.9±33.0°C . The benzyl carbamate analog (CAS 10314-99-5), with an additional phenyl ring, exhibits substantially higher lipophilicity (estimated XLogP ~2.5–3.0) and higher molecular weight, which alters its retention on reversed-phase HPLC and silica gel chromatography relative to the target compound . The carboxylic acid precursor (1-(ethoxycarbonyl)piperidine-4-carboxylic acid, CAS 118133-15-6, MW 201.22, XLogP ~0.5) is considerably more polar and requires different extraction and chromatography conditions, making the acyl chloride the preferred form for direct amidation without in situ activation . The predicted boiling point of 291.9°C places the compound in a tractable range for vacuum distillation if purification beyond the typical 'use-as-is' protocol is required, whereas the Cbz analog (MW 281.74) would require substantially higher temperatures.

Lipophilicity Physicochemical properties Chromatography behavior

High-Impact Application Scenarios Where Ethyl 4-(Chlorocarbonyl)-1-piperidinecarboxylate Provides Defensible Selection Rationale


Process Development for Generic Risperidone and Structurally Related Benzisoxazole Antipsychotics

Ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate is the documented intermediate (IX) in the ES 2050069 risperidone route, where it undergoes Friedel-Crafts acylation with 1,3-difluorobenzene using AlCl3 [1]. Its 219.67 g/mol molecular weight provides a 22% atom economy advantage over the Cbz analog, directly reducing raw material cost and waste in a multi-ton commercial process. The ethyl carbamate's stability under strong Lewis acid conditions (AlCl3) and its clean removal with concentrated HCl at 100°C are validated in this published industrial route , making this compound the rational first choice for process chemists developing generic risperidone or exploring 4-benzoylpiperidine SAR libraries.

Parallel Synthesis of N-Arylpiperazine Dopaminergic Ligand Libraries Requiring Chemoselective Acylation

The Penjišević et al. (2016) protocol demonstrates that this compound couples with 1-(2-methoxyphenyl)piperazine in 85% isolated yield under standard amidation conditions (Et3N, CHCl3, 5°C to rt) [2]. The ethyl carbamate protecting group survives both the acyl chloride formation (SOCl2, 0°C) and the subsequent amidation without detectable deprotection, enabling a two-step, one-purification workflow from the carboxylic acid. This contrasts with Boc analogs, where the HCl generated during chlorination can prematurely cleave the protecting group. For medicinal chemistry teams synthesizing D2/D3 dopaminergic ligand libraries, this compound offers predictable protecting group orthogonality and compatibility with diverse arylpiperazine nucleophiles.

Intermediate-Scale Amide Bond Formation Where the Carboxylic Acid Precursor Would Require In Situ Activation

The predicted XLogP of 1.5 and moderate TPSA (46.6 Ų) position this acyl chloride between the highly polar carboxylic acid precursor (XLogP ~0.5, requiring coupling reagents such as HATU or EDCI) and the overly lipophilic Cbz analog (~2.5–3.0), which can complicate aqueous workup . For amide formations where in situ activation of the acid would introduce reagent cost, byproduct removal challenges, or racemization risk, the pre-formed, storable acyl chloride (supplied at ≥95% purity) eliminates an entire synthetic step and its associated yield loss. The predicted boiling point of 291.9°C further allows vacuum distillation as a purification fallback if the crude material requires upgrading before use .

Procurement for Contract Research and CDMO Projects Requiring Regulatory- Precedented Starting Materials

Contract development and manufacturing organizations (CDMOs) and contract research organizations (CROs) benefit from selecting intermediates with established regulatory provenance. The appearance of ethyl 4-(chlorocarbonyl)-1-piperidinecarboxylate in patent ES 2050069 and its cataloguing in the Drug Synthesis Database as intermediate (IX) for risperidone [1] provides a documented chain of use that supports impurity fate-and-purge analysis and regulatory starting material justification. This precedent is absent for the Boc and Cbz analogs in this specific therapeutic context, making the ethyl carbamate variant the lower-risk procurement choice for projects targeting ANDA filings or DMF submissions involving piperidine-based APIs.

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